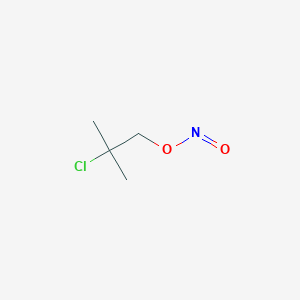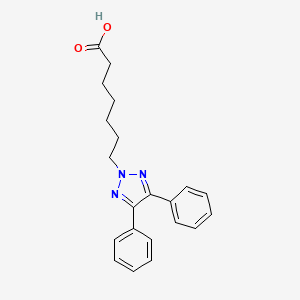![molecular formula C15H20N2O2 B12546467 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide CAS No. 833491-46-6](/img/structure/B12546467.png)
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group substituted with an isopropyl group, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group substituted with an isopropyl group can be introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl group and the piperidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside: This compound shares a similar structural motif with a chromen ring and multiple glucopyranosyl groups.
N-(3-Phenylpropenoyl)piperidine: This compound features a piperidine ring and a phenylpropenoyl group, similar to the structure of 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups and the presence of the isopropyl-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
833491-46-6 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-oxo-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)12-3-5-13(6-4-12)16-15(19)17-9-7-14(18)8-10-17/h3-6,11H,7-10H2,1-2H3,(H,16,19) |
Clé InChI |
OAJAEXBITOKOAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
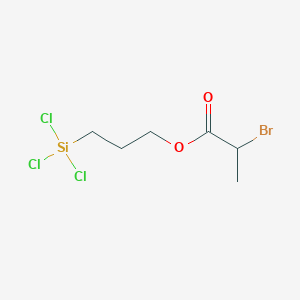
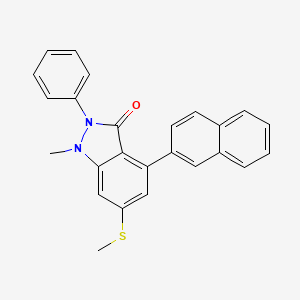
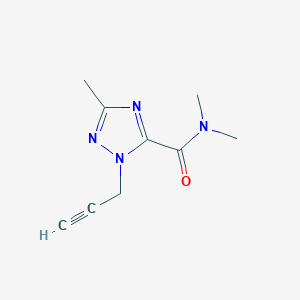
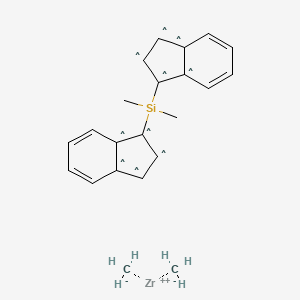
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
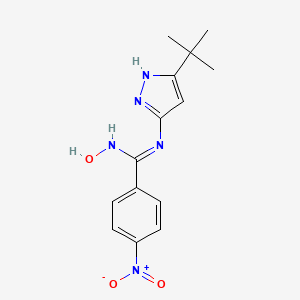
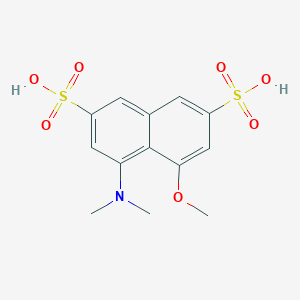
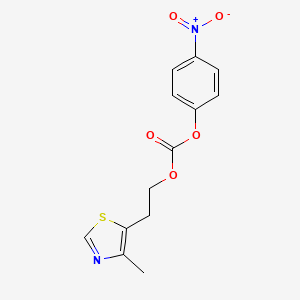
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
